"synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one"
"synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one"
An In-Depth Technical Guide to the Synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, a heterocyclic scaffold of potential interest to researchers in medicinal chemistry and drug development. The pyrido[2,3-e]diazepine core represents a unique fusion of a pyridine ring with a 1,4-diazepine system, offering a three-dimensional structure with diverse vectoral exits for substituent placement. This guide details a robust and logical two-step synthetic sequence commencing from the readily accessible precursor, 5-bromo-2,3-diaminopyridine. The narrative emphasizes the chemical principles underpinning each transformation, providing detailed experimental protocols and mechanistic insights to ensure reproducibility and facilitate further exploration by fellow scientists.
Introduction and Strategic Overview
The synthesis of novel heterocyclic frameworks is a cornerstone of modern drug discovery. Fused ring systems, such as the pyrido[2,3-e]diazepine scaffold, are of particular interest due to their conformational rigidity and ability to present functional groups in well-defined spatial orientations, which is crucial for specific interactions with biological targets. The title compound, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one, incorporates a bromine atom, a versatile handle for further functionalization via cross-coupling reactions, and a lactam moiety, a common feature in many biologically active molecules.
Our proposed synthesis begins with the well-documented preparation of 5-bromo-2,3-diaminopyridine. This key intermediate then undergoes a sequential Michael addition and intramolecular cyclization (lactamization) to yield the target compound. This approach is both convergent and efficient, relying on robust and scalable reactions.
Proposed Synthetic Pathway
The synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one is proposed to proceed via a two-step sequence from 5-bromo-2,3-diaminopyridine as illustrated below.
Caption: Proposed two-step synthesis of the target compound.
In-Depth Discussion of Synthetic Steps
Synthesis of Starting Material: 5-Bromo-2,3-diaminopyridine
The successful synthesis of our target molecule is contingent upon the availability of the key starting material, 5-bromo-2,3-diaminopyridine. Fortunately, its preparation from the readily available 2-aminopyridine is well-documented and proceeds in three steps: bromination, nitration, and subsequent reduction of the nitro group.[1][2][3]
-
Bromination: 2-Aminopyridine is first brominated at the 5-position using bromine in acetic acid.[1] Care must be taken to control the stoichiometry and temperature to minimize the formation of the dibrominated byproduct, 2-amino-3,5-dibromopyridine.[3]
-
Nitration: The resulting 2-amino-5-bromopyridine is then nitrated at the 3-position using a mixture of nitric and sulfuric acids at low temperatures.[1]
-
Reduction: The final step is the reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine to an amine. This can be achieved using various reducing agents, such as iron in ethanol/water with a catalytic amount of hydrochloric acid[1][3] or through catalytic hydrogenation using Raney Nickel, which has been reported to give high yields.[2]
Step 1: Michael Addition of 5-Bromo-2,3-diaminopyridine with Ethyl Acrylate
The first step in the construction of the diazepine ring is a Michael addition of 5-bromo-2,3-diaminopyridine to an α,β-unsaturated ester, such as ethyl acrylate. In 2,3-diaminopyridine, the 2-amino group is generally more nucleophilic than the 3-amino group due to electronic effects. Therefore, it is anticipated that the 2-amino group will preferentially attack the β-carbon of ethyl acrylate. The reaction is typically carried out by heating the reactants in a protic solvent like ethanol, which can also facilitate proton transfer steps in the mechanism.[4][5] This reaction should proceed smoothly to furnish the intermediate, ethyl 3-((3-amino-5-bromopyridin-2-yl)amino)propanoate.
Step 2: Intramolecular Cyclization (Lactamization)
The final step is the intramolecular cyclization of the amino ester intermediate to form the desired lactam ring. This transformation can often be achieved by heating the intermediate at an elevated temperature, sometimes in a high-boiling solvent, to drive off ethanol and favor the cyclic product.[6] Alternatively, the cyclization can be promoted by the use of a base, which deprotonates the less hindered 3-amino group, increasing its nucleophilicity and facilitating the attack on the ester carbonyl.[7] The choice of conditions will depend on the reactivity of the intermediate and the desired reaction rate. This step will yield the final product, 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one.
Detailed Experimental Protocols
Synthesis of 5-Bromo-2,3-diaminopyridine
This procedure is adapted from established literature methods.[1][2][3]
-
2-Amino-5-bromopyridine: In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath and add a solution of bromine (1.0 eq) in acetic acid dropwise, maintaining the temperature below 20 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution. Collect the precipitate by filtration, wash with water, and dry to yield 2-amino-5-bromopyridine.
-
2-Amino-5-bromo-3-nitropyridine: To a flask containing concentrated sulfuric acid, cool to 0 °C and slowly add 2-amino-5-bromopyridine (1.0 eq). Maintain the temperature at 0 °C and add 95% nitric acid (1.1 eq) dropwise. Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50-60 °C for 1 hour. Cool the reaction and pour it onto ice, followed by neutralization with 40% sodium hydroxide solution. Collect the yellow precipitate by filtration, wash with water, and dry.
-
5-Bromo-2,3-diaminopyridine: To a solution of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in ethanol, add Raney Nickel (approx. 10% by weight) under an inert atmosphere. Pressurize the reaction vessel with hydrogen gas (1 MPa) and heat to 50 °C. Monitor the reaction by observing the cessation of hydrogen uptake. After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain 5-bromo-2,3-diaminopyridine.[2]
Synthesis of 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one
-
Step 1: Ethyl 3-((3-amino-5-bromopyridin-2-yl)amino)propanoate (Intermediate)
-
To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in absolute ethanol, add ethyl acrylate (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired amino ester intermediate.
-
-
Step 2: 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one (Final Product)
-
Place the purified ethyl 3-((3-amino-5-bromopyridin-2-yl)amino)propanoate (1.0 eq) in a round-bottom flask.
-
Heat the neat compound under a vacuum at a temperature sufficient to induce cyclization and distill off ethanol (e.g., 150-180 °C).
-
Alternatively, dissolve the intermediate in a high-boiling solvent like toluene and add a catalytic amount of a non-nucleophilic base such as sodium hydride. Heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. If a base was used, carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
-
Data Summary (Hypothetical)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |
| 5-Bromo-2,3-diaminopyridine | C₅H₆BrN₃ | 188.03 | Solid | ~70-80 (from nitropyridine) |
| Ethyl 3-((3-amino-5-bromopyridin-2-yl)amino)propanoate | C₁₀H₁₅BrN₄O₂ | 289.15 | Oil/Solid | ~60-75 |
| 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one | C₈H₈BrN₃O | 242.08 | Solid | ~50-65 |
Reaction Mechanism
The proposed mechanism involves two key stages: aza-Michael addition followed by intramolecular amidation (lactamization).
Caption: Proposed mechanism for the synthesis.
Conclusion
This technical guide outlines a feasible and robust synthetic route to the novel heterocyclic compound 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e]diazepin-2(3H)-one. By leveraging well-established reactions and a readily accessible starting material, this pathway provides a solid foundation for researchers to synthesize and explore the potential applications of this and related scaffolds in the fields of medicinal chemistry and materials science. The detailed protocols and mechanistic discussions are intended to empower scientists to confidently undertake this synthesis and adapt it for the creation of new analogues.
References
-
PubMed. (n.d.). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase synthesis of extended lactam ring systems: preparation of amino acid alpha-fluorenylmethyl esters for the synthesis of reverse-extended lactams. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient synthesis of new pyrido[3,2-e][6][8]diazepine-2,5-diones and pyrido[2,3-e][6][8]diazepine-2,5-diones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological action of some derivatives of pyrido-[6][8]-diazepine and pyrido-[2,3-d]-pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. δ-Lactam synthesis [organic-chemistry.org]
- 8. Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
